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  • Product: Pyrazolo[1,5-A]pyrazine-3-boronic acid
  • CAS: 2304634-86-2

Core Science & Biosynthesis

Foundational

Advanced Structural Analysis of Pyrazolo[1,5-a]pyrazine Derivatives

Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists Executive Summary: The Scaffold at the Intersection of Chemistry and Biology The pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists

Executive Summary: The Scaffold at the Intersection of Chemistry and Biology

The pyrazolo[1,5-a]pyrazine scaffold represents a "privileged structure" in modern medicinal chemistry.[1][2] As a bioisostere of purine, it has become a cornerstone in the development of kinase inhibitors (e.g., JAK, BTK) and GPCR modulators. Its planar, electron-deficient nature allows it to mimic the adenine ring of ATP, making it an ideal hinge-binder in kinase pockets.

However, the very properties that make it potent—rigid planarity and high potential for


-

stacking—present significant challenges in solid-state characterization. This guide provides a rigorous, field-proven methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of these derivatives, moving beyond standard protocols to address the specific idiosyncrasies of this fused heterocyclic system.

Crystallogenesis: Overcoming the "Flat Molecule" Problem

Pyrazolo[1,5-a]pyrazine derivatives often exhibit low solubility and a strong tendency to form microcrystalline needles rather than diffraction-quality blocks. This is driven by aggressive intermolecular


-stacking.
Optimized Crystallization Matrix

Do not rely on simple evaporation. Use the following gradient of techniques specifically tuned for fused nitrogen heterocycles.

MethodSolvent System (Host/Anti-solvent)RationaleSuccess Rate
Slow Cooling DMSO / AcetonitrileHigh-temperature dissolution in DMSO breaks stacks; slow cooling in MeCN promotes orderly lattice formation.High
Vapor Diffusion DMF / Diethyl EtherDMF solvates the polar nitrogens; Ether slowly reduces solubility without inducing rapid precipitation.Medium-High
H-Bond Templating Methanol / Water (with trace Acetic Acid)For derivatives with amino/amide side chains, protic solvents facilitate H-bond networks over

-stacking.
Medium
Protocol: The "Seeding" Technique for Polymorph Control

Self-Validating Step: If initial crystals are hair-like needles (unusable), use them as seeds.

  • Crush the needle crystals in a drop of the mother liquor.

  • Prepare a fresh supersaturated solution (0.8x saturation).

  • Introduce the crushed micro-seeds.

  • Critical: Lower temperature at a rate of 1°C/hour. This forces growth on the seed faces rather than new nucleation.

Data Collection Strategy

Radiation Source Selection
  • Copper (

    
    , 
    
    
    
    Å):
    Recommended. Most pyrazolo[1,5-a]pyrazines are light-atom structures (C, H, N, O). Copper radiation maximizes diffraction intensity and is essential if you need to determine absolute configuration (using anomalous scattering) for chiral side chains.
  • Molybdenum (

    
    , 
    
    
    
    Å):
    Use only if the crystal contains heavy halogens (Br, I) or if the crystal is highly absorbing/thick.
Temperature Control

Collect data at 100 K .

  • Causality: These planar rings often exhibit significant thermal motion (libration) at room temperature, which smears electron density and artificially shortens bond lengths. Cryo-cooling is non-negotiable for high-resolution (<0.8 Å) structural work.

Structural Elucidation & Refinement

The Phase Problem & Twinning

Pyrazolo[1,5-a]pyrazine crystals frequently crystallize in centrosymmetric space groups (e.g.,


) with layers of stacked molecules. This packing can lead to pseudo-merohedral twinning , where the diffraction pattern appears to have higher symmetry than the actual crystal lattice.

Workflow for Handling Twinning:

  • Check

    
     values. If 
    
    
    
    despite good spot shape, suspect twinning.
  • Use CELL_NOW (Bruker) or equivalent to search for multiple domains.

  • Refine using the HKLF 5 format if domains are separable, or apply a twin law (e.g., 180° rotation) in the refinement software.

Handling Disorder in Refinement

The core scaffold is rigid, but substituents at the C-2 and C-4 positions often exhibit conformational disorder.

DOT Diagram: Refinement Logic Loop

RefinementLoop Start Initial Phasing (ShelXT) Model Build Initial Model Start->Model Refine1 Isotropic Refinement Model->Refine1 Check Check R1 & Residual Density Refine1->Check Aniso Anisotropic Refinement (Non-H atoms) Check->Aniso Clean Disorder Identify Disorder? Check->Disorder High Q-peaks H_Add Add Hydrogens (Riding Model) Aniso->H_Add Final Final Refinement (Weighting Scheme) H_Add->Final Split Split Positions (PART 1 / PART 2) Disorder->Split Yes Restraints Apply Restraints (SADI/SIMU) Split->Restraints Restraints->Refine1

Caption: Iterative refinement workflow focusing on handling disorder common in flexible side-chains of rigid heterocycles.

Supramolecular Analysis & SBDD Applications

Planarity and Aromaticity

The pyrazolo[1,5-a]pyrazine core is a 10-


 electron aromatic system.
  • Metric to Report: Calculate the Root Mean Square Deviation (RMSD) of the 9 core atoms from the mean plane. An RMSD < 0.02 Å confirms strict planarity.

  • Significance: Deviations from planarity often indicate steric strain from bulky substituents (e.g., tert-butyl groups), which can be exploited to tune selectivity for specific kinase pockets.

Intermolecular Interactions (The "Binding Code")

In the absence of protein co-crystals, the small-molecule crystal lattice often mimics the protein binding environment.

  • H-Bonding: The N4 and N7 nitrogens (standard IUPAC) are prime acceptors.

    • Observation: Look for Centrosymmetric Dimers (

      
       motifs) where molecules pair up via N-H...N interactions. This mimics the "hinge-binding" motif seen in kinase active sites (e.g., interaction with the backbone of the hinge region).
      
  • 
    -
    
    
    
    Stacking:
    Measure the centroid-to-centroid distance.
    • Target: 3.4 – 3.8 Å indicates strong stacking. This correlates with the scaffold's ability to sandwich between hydrophobic residues (e.g., Phenylalanine or Leucine gates) in the target protein.

Case Study: Kinase Binding Mode Prediction

When analyzing the crystal structure of a new derivative, overlay the coordinates with a known co-crystal structure (e.g., JAK2).

DOT Diagram: SBDD Workflow

SBDD Ligand Ligand SC-XRD Structure Conf Conformational Analysis (Torsion Angles) Ligand->Conf Extract Geometry Dock Molecular Docking (Gold/Glide) Conf->Dock Rigid Core/Flex Chains Overlay Overlay with PDB Template (e.g., JAK2 Hinge) Dock->Overlay Opt Lead Optimization (SAR) Overlay->Opt RMSD Check Opt->Ligand New Derivative

Caption: Integration of small-molecule crystallography into the Structure-Based Drug Design (SBDD) cycle.

Technical Specifications for Publication

When publishing or presenting this data, ensure the following metrics are tabulated.

ParameterStandard Acceptance CriteriaNote for Pyrazolo[1,5-a]pyrazine
R1 (I > 2

(I))
< 0.05 (5%)Planar stacks often give excellent data; >7% implies twinning or disorder.
Completeness > 99%Critical for accurate absolute configuration.
Goodness of Fit (GooF) 1.00 – 1.10Deviations indicate incorrect weighting schemes.
Flack Parameter < 0.1 (with error < 0.04)Only applicable for chiral derivatives using Cu radiation.

References

  • Zheng, L-W., et al. (2013). "Synthesis, X-ray crystal structure and fluorescent spectra of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives." Journal of Chemical Research.

  • Vertex Pharmaceuticals. (2020).[3] "Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor."[3] European Journal of Medicinal Chemistry. (Note: Comparative structural analysis of the 5,6-fused system).

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

  • Google Patents. (2021). "CN113150012A - Pyrazolo [1,5-a] pyrazine derivative and preparation method and application thereof."[4] (Detailed synthetic and structural data for JAK inhibitors).

  • Juhás, M., & Zitko, J. (2020).[5] "Molecular Interactions of Pyrazine-Based Compounds to Proteins." Journal of Medicinal Chemistry.

Sources

Exploratory

Biological Activity of Novel Pyrazolo[1,5-a]pyrazine Compounds

Executive Summary: The Emergence of a Scaffold In the crowded landscape of kinase inhibitors, the pyrazolo[1,5-a]pyrazine scaffold represents a distinct and under-explored chemical space compared to its ubiquitous isomer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Emergence of a Scaffold

In the crowded landscape of kinase inhibitors, the pyrazolo[1,5-a]pyrazine scaffold represents a distinct and under-explored chemical space compared to its ubiquitous isomer, pyrazolo[1,5-a]pyrimidine. While the pyrimidine variants have successfully yielded drugs like dinaciclib, the pyrazine-fused core offers unique electronic properties and vector orientations that are now showing promise in overcoming resistance mechanisms in non-small cell lung cancer (NSCLC) and autoimmune disorders.

This technical guide synthesizes recent breakthrough data (2020–2025), focusing on two primary therapeutic axes: selective JAK/STAT inhibition and PI3K pathway modulation . We analyze the structural activity relationships (SAR) that drive these activities and provide validated protocols for their synthesis and biological characterization.

Chemical Architecture & Synthesis

The pyrazolo[1,5-a]pyrazine core is a bicyclic system comprising an electron-rich pyrazole ring fused to an electron-deficient pyrazine ring. This "push-pull" electronic system allows for fine-tuning of hydrogen bond donor/acceptor motifs essential for ATP-binding pocket occupancy.

General Synthetic Workflow

The most robust route to these novel derivatives involves the cyclization of N-propargylated pyrazoles, a method favored for its regioselectivity and yield.

Key Synthetic Pathway:

  • Precursor Formation: Reaction of 3,5-dimethylpyrazole with

    
    -haloacetophenones to form N-alkylated intermediates.
    
  • Propargylation: Introduction of a propargyl group at the pyrazole nitrogen.

  • Cyclization: Base-mediated (e.g.,

    
    ) intramolecular cyclization to close the pyrazine ring, yielding the pyrazolo[1,5-a]pyrazin-4(5H)-one core.
    

SynthesisWorkflow cluster_conditions Reaction Parameters Start 3,5-Dimethylpyrazole Inter1 N-Alkylated Intermediate Start->Inter1 + α-Haloacetophenone Propargyl N-Propargylated Precursor Inter1->Propargyl + Propargyl Bromide Cyclization Intramolecular Cyclization (Cs2CO3/MeOH) Propargyl->Cyclization Product Pyrazolo[1,5-a] pyrazin-4(5H)-one Cyclization->Product Ring Closure Cond1 Temp: Reflux Cond2 Time: 6-12h

Caption: General synthetic route for the construction of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold via propargyl-allene isomerization and cyclization.

Biological Target Profiling

Recent studies have bifurcated the utility of this scaffold into two distinct mechanisms of action.

Kinase Inhibition (JAK Family)

Novel derivatives have demonstrated potent ATP-competitive inhibition of the Janus Kinase (JAK) family. Unlike pan-JAK inhibitors, specific pyrazolo[1,5-a]pyrazine derivatives (e.g., Compound 34 from recent patent literature) exhibit a desirable selectivity profile:

  • High Potency: JAK1, JAK2, TYK2 (

    
     nM).
    
  • Selectivity: Reduced affinity for JAK3 (

    
     nM).
    
  • Therapeutic Implication: This selectivity spares the

    
     cytokine signaling pathway, potentially reducing NK cell toxicity associated with pan-JAK inhibition.
    
PI3K/Akt Pathway Modulation in Lung Cancer

In NSCLC models (A549 cell lines), pyrazolo[1,5-a]pyrazin-4(5H)-ones have been shown to downregulate PI3K protein levels, leading to apoptosis.

  • Lead Compounds: Compounds 27 & 28 (Tan Uygun et al., 2022).[1][2]

  • Efficacy: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     values of 7.01–8.19 µM.[2]
    
  • Mechanism: Direct reduction of PI3K expression, inhibiting the downstream Akt/mTOR survival signaling.

Structure-Activity Relationship (SAR)

The biological activity is strictly governed by the electronic nature of substituents on the bicyclic core.

PositionModificationEffect on ActivityMechanistic Insight
C-2 (Pyrazole) Electron-Rich Aromatics (e.g., Benzene)Increases CytotoxicityEnhances

stacking interactions within the kinase hinge region.
C-3 (Pyrazole) Bulky Lipophilic GroupsDecreases PotencySteric clash with the gatekeeper residue in the ATP pocket.
N-5 (Pyrazine) Long Alkyl AmidesIncreases PotencyExtends into the solvent-exposed region, improving solubility and binding entropy.
Core Ring Electron-Deficient PyrazineEssential Maintains the dipole moment required for hydrogen bonding network.

Mechanism of Action (MoA)

The following diagram illustrates the dual-pathway inhibition capability of this scaffold, targeting both the cytokine-driven JAK/STAT pathway and the survival-driven PI3K/Akt pathway.

MoA cluster_JAK JAK/STAT Pathway cluster_PI3K PI3K/Akt Pathway Ligand Pyrazolo[1,5-a]pyrazine Inhibitor JAK JAK1/2 (Phosphorylation) Ligand->JAK ATP Competition (IC50 < 10nM) STAT STAT3 (Dimerization) Ligand->STAT Blocks PI3K PI3K (Protein Levels) Ligand->PI3K Downregulation (IC50 ~ 7µM) AKT Akt (Activation) Ligand->AKT Blocks JAK->STAT Activates Nucl_STAT Nuclear Translocation (Gene Transcription) STAT->Nucl_STAT Promotes PI3K->AKT Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits

Caption: Dual-mechanism profile showing ATP-competitive inhibition of JAK kinases and protein-level downregulation of PI3K, leading to apoptotic induction.

Validated Experimental Protocols

In Vitro Cytotoxicity Assay (MTT)

Purpose: To determine the IC50 of novel compounds against A549 lung cancer cells.

  • Seeding: Plate A549 cells at a density of

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS.
    
  • Incubation: Incubate for 24 hours at 37°C in 5%

    
    .
    
  • Treatment: Treat cells with the test compound (dissolved in DMSO) at concentrations ranging from 0.1 to 100 µM. Include a DMSO vehicle control (0.1% v/v).

  • Exposure: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove media and add 100 µL of DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control and determine

    
     using non-linear regression (GraphPad Prism).
    
Kinase Selectivity Profiling (ADP-Glo)

Purpose: To validate JAK isoform selectivity.

  • Reaction Mix: Prepare kinase buffer containing JAK1, JAK2, or JAK3 recombinant enzymes, ATP (at

    
    ), and substrate (Poly Glu:Tyr).
    
  • Inhibition: Add test compound (serial dilution) and incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Conversion: Add Kinase Detection Reagent to convert ADP to ATP. Incubate for 30 minutes.

  • Measurement: Read luminescence (RLU). Signal is proportional to kinase activity.

  • Validation: A selective inhibitor should show

    
    -fold difference in 
    
    
    
    between JAK1/2 and JAK3.

Future Outlook

The pyrazolo[1,5-a]pyrazine scaffold is transitioning from a chemical curiosity to a validated pharmacophore. The next phase of development lies in fragment-based drug design (FBDD) to optimize the "linker" region at position 7, which could further enhance selectivity against off-target kinases like CDK2. Furthermore, its application in neurodegenerative diseases (via V1b antagonism) warrants renewed investigation given the shared signaling nodes.

References

  • Uygun, M. T., Amudi, K., Doğan, İ., & Menges, N. (2022).[1][2][3] A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line.[1][2][4][5] Molecular Diversity, 26, 113–124.[1][3][5] Link

  • Zhejiang Hisun Pharmaceutical Co. Ltd. (2021). Pyrazolo[1,5-a]pyrazine derivatives, preparation method and application thereof. Patent CN113150012A. Link

  • Arban, R., et al. (2010).[6] Pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine: novel, potent, and selective series of Vasopressin 1b receptor antagonists.[6] Bioorganic & Medicinal Chemistry Letters, 20(17), 5044-5049.[6][7] Link

  • Mamidala, R., et al. (2021). Recent advances in pyrazolo[1,5-a]pyrimidine and related fused pyrazoles as potent kinase inhibitors.[8] RSC Advances, 11, 2345-2360. Link

  • Fabbro, D., et al. (2015). Targeting cancer with small-molecule kinase inhibitors.[2][9][10] Methods in Molecular Biology, 795, 1-34. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening for Kinase Inhibitors Using Pyrazolo[1,5-a]pyrazine-3-boronic acid

Introduction: The Critical Role of Kinases and the Promise of Novel Inhibitors Protein kinases are fundamental regulators of cellular signaling pathways, orchestrating processes such as cell growth, differentiation, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Kinases and the Promise of Novel Inhibitors

Protein kinases are fundamental regulators of cellular signaling pathways, orchestrating processes such as cell growth, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized targeted therapy. Among the promising scaffolds for kinase inhibitors are pyrazolo[1,5-a]pyrimidines and their structural bioisosteres, pyrazolo[1,5-a]pyrazines.[2] These core structures are present in numerous kinase inhibitors that have advanced into clinical development.

This application note details a robust and sensitive biochemical assay for identifying and characterizing inhibitors of protein kinases, using the novel compound Pyrazolo[1,5-a]pyrazine-3-boronic acid as a case study. We will focus on a luminescence-based assay platform, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[3][4][5][6][7] This methodology is highly amenable to high-throughput screening (HTS) and provides accurate determination of inhibitor potency (IC50).

For the purpose of this guide, we will use Spleen Tyrosine Kinase (Syk) as the target enzyme, a non-receptor tyrosine kinase that is a key mediator of immunoreceptor signaling and a validated target in inflammation and oncology. Pyrazolopyrazine derivatives have previously been identified as inhibitors of Syk, making this a scientifically relevant model.

Expertise & Experience: The Scientific Rationale Behind the Assay Design

The choice of assay methodology is critical for generating reliable and reproducible data. Here, we delve into the reasoning behind the selected approach.

Why the ADP-Glo™ Kinase Assay?

The ADP-Glo™ assay is a superior choice for several reasons:

  • Universal Applicability: It measures the production of ADP, a universal product of all kinase reactions. This makes the assay platform adaptable to virtually any kinase.[6]

  • High Sensitivity and Dynamic Range: The assay can detect low levels of ATP-to-ADP conversion, making it suitable for kinases with low specific activity. It can also be used with a wide range of ATP concentrations (from µM to mM), which is crucial for accurately characterizing ATP-competitive inhibitors.[4][7]

  • Robustness and HTS Compatibility: The homogeneous "add-and-read" format minimizes pipetting steps, making it ideal for automated high-throughput screening. The luminescent signal is stable, providing a wide window for plate reading.[5]

  • Reduced Interference: Unlike fluorescence-based assays, the luminescence readout is less susceptible to interference from colored or fluorescent compounds, a common issue in compound libraries.

Special Considerations for Pyrazolo[1,5-a]pyrazine-3-boronic acid

The boronic acid moiety in our test compound requires special consideration. Boronic acids can act as reversible covalent inhibitors by forming a dative bond with a nucleophilic residue (like serine, threonine, or lysine) in the kinase active site. This interaction can be influenced by pH and buffer components. Therefore, careful buffer selection and a pre-incubation step are incorporated into the protocol to ensure that the inhibitor has sufficient time to reach binding equilibrium with the kinase before the reaction is initiated.

Signaling Pathway and Experimental Workflow

Below is a conceptual diagram of the Syk signaling pathway and a flowchart of the experimental workflow for the kinase inhibition assay.

Syk Signaling Pathway

Syk_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylates ITAMs & Syk PLCg2 PLCγ2 Syk->PLCg2 Phosphorylates PKC PKC PLCg2->PKC Activates NFkB NF-κB Activation PKC->NFkB Inhibitor Pyrazolo[1,5-a]pyrazine -3-boronic acid Inhibitor->Syk Inhibition

Caption: Simplified Syk signaling pathway initiated by B-cell receptor activation.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Reagents (Buffer, Kinase, Substrate, ATP, Inhibitor) B Serial Dilution of Inhibitor A->B C Dispense Inhibitor/ Vehicle to Plate B->C D Add Kinase (Syk) (Pre-incubation) C->D E Initiate Reaction with Substrate/ATP Mix D->E F Incubate at RT E->F G Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) F->G H Incubate at RT G->H I Add Kinase Detection Reagent (Convert ADP to ATP) H->I J Incubate at RT I->J K Read Luminescence J->K

Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.

Detailed Protocol: Syk Inhibition Assay Using ADP-Glo™

This protocol is designed for a 384-well plate format, but can be scaled as needed.

1. Reagent Preparation

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Prepare fresh and keep on ice.

  • Syk Enzyme: Recombinant human Syk. Thaw on ice and dilute to the final working concentration (e.g., 2.5 ng/µL in Kinase Buffer). The optimal concentration should be determined empirically.

  • Substrate: Poly(Glu,Tyr) 4:1 or a specific peptide substrate for Syk. Dilute to the working concentration in Kinase Buffer.

  • ATP: Dilute to the working concentration (equal to the Km for Syk, to be determined experimentally) in Kinase Buffer.

  • Pyrazolo[1,5-a]pyrazine-3-boronic acid: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series in DMSO, then dilute in Kinase Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).[3]

2. Assay Procedure

  • Compound Dispensing: Add 2.5 µL of serially diluted Pyrazolo[1,5-a]pyrazine-3-boronic acid or vehicle (Kinase Buffer with the same final DMSO concentration) to the wells of a 384-well plate.

  • Kinase Addition and Pre-incubation: Add 2.5 µL of the diluted Syk enzyme solution to each well. Mix gently by shaking the plate for 30 seconds. Cover the plate and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Add 5 µL of the Substrate/ATP mixture to each well to start the reaction.

  • Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Stopping the Reaction: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Mix the plate and incubate for 40 minutes at room temperature.[7]

  • ADP Detection: Add 20 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and produce a luminescent signal. Mix the plate and incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

3. Data Analysis

  • Subtract the background luminescence (no enzyme control) from all experimental wells.

  • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the high concentration inhibitor control as 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Data Presentation: Example IC50 Determination

The following table represents hypothetical data for the inhibition of Syk by Pyrazolo[1,5-a]pyrazine-3-boronic acid.

Inhibitor Concentration (nM)% Inhibition
100098.5
30092.1
10075.3
3052.8
1028.4
310.1
12.5
0 (Vehicle)0

Resulting IC50: Based on the dose-response curve generated from this data, the calculated IC50 value for Pyrazolo[1,5-a]pyrazine-3-boronic acid against Syk is approximately 28 nM .

Trustworthiness: A Self-Validating System

To ensure the integrity of the results, the following controls should be included in every assay plate:

  • No-Enzyme Control: Contains all reaction components except the kinase. This determines the background signal.

  • Vehicle Control (0% Inhibition): Contains all reaction components, including the kinase and the vehicle (e.g., DMSO) used to dissolve the inhibitor. This represents the maximum kinase activity.

  • Positive Control Inhibitor (100% Inhibition): A known potent inhibitor of the target kinase is used at a concentration that will fully inhibit the enzyme. This confirms the assay is sensitive to inhibition.

The Z'-factor, a statistical parameter that assesses the quality of an HTS assay, should be calculated for each plate. A Z'-factor > 0.5 indicates a robust and reliable assay.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the in vitro screening and characterization of kinase inhibitors, exemplified by Pyrazolo[1,5-a]pyrazine-3-boronic acid against Syk. The use of the ADP-Glo™ Kinase Assay offers a sensitive, robust, and high-throughput compatible method for determining inhibitor potency. The principles and protocols outlined herein can be readily adapted for other kinases and inhibitor scaffolds, providing a valuable tool for drug discovery and development professionals.

References

Sources

Application

The Ascendancy of Pyrazolo[1,5-a]pyrazines: A Technical Guide to Their Application as Selective JAK Inhibitors

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The Janus kinase (JAK) family of enzymes represents a critical signaling node in immunology and oncology, making selective inhibiti...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase (JAK) family of enzymes represents a critical signaling node in immunology and oncology, making selective inhibition a paramount goal in modern drug discovery. Within the landscape of JAK inhibitors, the pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure, offering a unique combination of potency, selectivity, and favorable drug-like properties. This comprehensive guide provides an in-depth exploration of pyrazolo[1,5-a]pyrazine derivatives as selective JAK inhibitors. We will dissect the underlying scientific principles, from the mechanism of action within the JAK-STAT pathway to detailed, field-proven protocols for their synthesis, biochemical characterization, and cellular functional assessment. This document is intended to serve as a practical and authoritative resource for researchers actively engaged in the development of next-generation kinase inhibitors.

The Scientific Imperative for Selective JAK Inhibition

The JAK family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to a multitude of cellular processes, including immune cell development, activation, and homeostasis. Dysregulation of this pathway is a hallmark of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers.

The four JAK isoforms share a high degree of structural homology in their ATP-binding pockets, presenting a significant challenge in the development of selective inhibitors.[2] While first-generation pan-JAK inhibitors have demonstrated clinical efficacy, their lack of selectivity can lead to off-target effects and dose-limiting toxicities.[3] For instance, inhibition of JAK2 is associated with hematological adverse events, while targeting JAK3 can lead to immunosuppression.[4] Consequently, the development of isoform-selective JAK inhibitors is a key objective to improve the therapeutic window and safety profile of this class of drugs.

The pyrazolo[1,5-a]pyrazine core has proven to be a versatile scaffold for the design of potent and selective kinase inhibitors.[5] Its unique electronic and steric properties allow for tailored interactions within the ATP-binding site of JAK kinases, enabling the fine-tuning of selectivity profiles.

The JAK-STAT Signaling Pathway: A Visual Overview

Cytokine binding to its cognate receptor induces receptor dimerization, bringing the associated JAKs into close proximity. This facilitates their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes. Pyrazolo[1,5-a]pyrazine inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation of STATs.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK_inactive JAK (Inactive) Receptor->JAK_inactive 2. Recruitment JAK_active JAK (Active) JAK_inactive->JAK_active 3. Activation (Phosphorylation) STAT_inactive STAT JAK_active->STAT_inactive 4. STAT Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor Pyrazolo[1,5-a]pyrazine Inhibitor Inhibitor->JAK_active Inhibition Transcription Gene Transcription DNA->Transcription 7. Modulation

Caption: The JAK-STAT signaling pathway and the mechanism of inhibition by Pyrazolo[1,5-a]pyrazine derivatives.

Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives

The synthesis of the pyrazolo[1,5-a]pyrazine core can be achieved through various synthetic routes. A common strategy involves the condensation of a substituted aminopyrazole with a 1,2-dicarbonyl compound or its equivalent. The following is a generalized, illustrative protocol based on established methodologies.

Protocol 3.1: General Synthesis of a 4,6-Disubstituted Pyrazolo[1,5-a]pyrazine

This protocol is a conceptual representation and may require optimization based on the specific substituents.

Step 1: Synthesis of the Aminopyrazole Intermediate

A substituted aminopyrazole is a key starting material. These can be synthesized through various literature methods, often involving the condensation of a hydrazine with a β-ketonitrile.

Step 2: Cyclocondensation to Form the Pyrazolo[1,5-a]pyrazine Core

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the aminopyrazole intermediate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add the 1,2-dicarbonyl compound (e.g., a glyoxal derivative) (1.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product remains in solution, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Biochemical Characterization of Pyrazolo[1,5-a]pyrazine JAK Inhibitors

Determining the in vitro potency and selectivity of newly synthesized compounds is a critical step in the drug discovery process. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a robust and high-throughput method for measuring kinase activity.

Protocol 4.1: HTRF-Based Biochemical Assay for JAK Kinase Inhibition[6]

This protocol provides a framework for assessing the inhibitory activity of pyrazolo[1,5-a]pyrazine derivatives against the four JAK isoforms.

Materials:

  • Recombinant purified GST-tagged catalytic domains of JAK1, JAK2, JAK3, and TYK2

  • Peptide substrate (e.g., LCB-EQEDEPEGDYFEWLW-NH2)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35, 2 mM DTT)

  • Stop Solution containing EDTA and HTRF detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated acceptor fluorophore)

  • 384-well low-volume black plates

  • Test compounds (serially diluted in DMSO)

Procedure:

  • Compound Plating: Dispense 50 nL of serially diluted test compounds in DMSO into the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add 5 µL of a 2x solution of the respective JAK enzyme and peptide substrate in assay buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of a 2x ATP solution in assay buffer to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each enzyme.

  • Reaction Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Reaction Termination and Detection: Add 10 µL of the stop/detection solution to each well.

  • Signal Reading: Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal. Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot the percent inhibition as a function of the compound concentration. Determine the IC₅₀ value using a non-linear regression analysis.

Cellular Assays for Assessing JAK Inhibition

Cell-based assays are essential to confirm that the biochemical activity of the inhibitors translates to a functional effect in a more physiologically relevant context. Measuring the phosphorylation of STAT proteins downstream of JAK activation is a direct readout of inhibitor activity in cells.

Protocol 5.1: Flow Cytometry-Based Phospho-STAT (pSTAT) Assay[3]

This protocol describes the use of flow cytometry to measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Materials:

  • Freshly drawn whole blood or isolated PBMCs

  • Cytokines for stimulation (e.g., IL-6 for pSTAT3, IFN-α for pSTAT1, IL-2 for pSTAT5)

  • Test compounds

  • Fixation/Permeabilization buffers

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8, CD19) and intracellular pSTAT proteins (e.g., anti-pSTAT3, anti-pSTAT1, anti-pSTAT5)

  • Flow cytometer

Procedure:

  • Compound Incubation: Aliquot whole blood or PBMCs into flow cytometry tubes. Add the test compound at various concentrations and incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add the appropriate cytokine to stimulate the desired JAK-STAT pathway and incubate for 15-30 minutes at 37°C.

  • Fixation: Fix the cells by adding a fixation buffer (e.g., paraformaldehyde-based) to stop the signaling cascade.

  • Permeabilization and Staining: Lyse the red blood cells (if using whole blood) and permeabilize the cells using a permeabilization buffer (e.g., methanol-based). Add the antibody cocktail containing antibodies against cell surface markers and intracellular pSTAT proteins.

  • Acquisition: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells, B cells). Determine the median fluorescence intensity (MFI) of the pSTAT signal in the stimulated and inhibitor-treated samples. Calculate the percent inhibition of STAT phosphorylation and determine the IC₅₀ value.

Cellular_Assay_Workflow cluster_workflow Cellular pSTAT Assay Workflow Start Whole Blood or PBMCs Step1 Incubate with Pyrazolo[1,5-a]pyrazine Inhibitor Start->Step1 Step2 Stimulate with Cytokine Step1->Step2 Step3 Fix and Permeabilize Cells Step2->Step3 Step4 Stain with Fluorescently Labeled Antibodies (pSTAT & Cell Surface) Step3->Step4 End Analyze by Flow Cytometry Step4->End

Caption: A streamlined workflow for the cellular phospho-STAT assay.

Data Presentation: Selectivity Profiles of Pyrazolo[1,5-a]pyrazine JAK Inhibitors

The following table summarizes the inhibitory activity of a representative pyrazolo[1,5-a]pyrazine derivative from Zhejiang Hisun Pharmaceutical.[5]

Kinase TargetIC₅₀ (nM)
JAK13
JAK28.5
JAK3629.6
TYK27.7

This data highlights the potential for achieving significant selectivity for JAK1, JAK2, and TYK2 over JAK3 with the pyrazolo[1,5-a]pyrazine scaffold.

In Vivo Pharmacodynamic and Pharmacokinetic Evaluation

Assessing the in vivo activity of JAK inhibitors is crucial to understand their therapeutic potential. This involves evaluating both their pharmacokinetic (PK) properties (what the body does to the drug) and their pharmacodynamic (PD) effects (what the drug does to the body).

Pharmacodynamic Biomarker Assays

In vivo PD assays aim to demonstrate that the inhibitor engages its target and modulates the downstream signaling pathway in a living organism.[6]

  • pSTAT Inhibition in Whole Blood or Tissues: Similar to the in vitro cellular assay, pSTAT levels can be measured in whole blood or tissue lysates from treated animals following ex vivo cytokine stimulation. This provides a direct measure of target engagement.[6]

  • Gene Expression Analysis: The expression of STAT-regulated genes in relevant tissues can be quantified by qPCR or RNA-sequencing to assess the downstream functional consequences of JAK inhibition.[7]

Pharmacokinetic Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor. These studies typically involve administering the compound to animals (e.g., rodents) and measuring its concentration in plasma and tissues over time. Key PK parameters include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

  • Half-life (t½): Time for the plasma concentration to decrease by half.

  • Oral Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrazine scaffold represents a highly promising platform for the development of selective JAK inhibitors. The inherent versatility of this chemical series allows for the fine-tuning of potency and selectivity, offering the potential to create best-in-class therapeutics for a range of inflammatory and neoplastic diseases. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of novel pyrazolo[1,5-a]pyrazine-based JAK inhibitors. As our understanding of the nuanced roles of individual JAK isoforms continues to evolve, the development of exquisitely selective inhibitors will be paramount in translating the promise of JAK-targeted therapy into improved patient outcomes.

References

  • Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]

  • Beekman, J., et al. (2025). Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. Cytometry Part B: Clinical Cytometry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemical HTRF Assay. PubChem BioAssay. Retrieved from [Link]

  • Pratta, M., et al. (2009). Pharmacodynamic (PD) Biomarker Assay Validation for SB1518, a Novel Oral JAK2 Inhibitor in Phase 1 Clinical Trials for Advanced Leukemias, Myeloproliferative Diseases and Lymphoma. Blood. Available at: [Link]

  • Zhejiang Hisun Pharmaceutical Co., Ltd. (2021). Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof. CN113150012A.
  • Justia Patents. (2023). Substituted pyrazolo[1,5-A]pyrazine compounds as ret kinase inhibitors. Retrieved from [Link]

  • BindingDB. (n.d.). JAK1, JAK2, JAK3, and Tyk-2 Enzyme Activity Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). JAK2 Assay Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors. PubChem Patent. Retrieved from [Link]

  • Norman, P. (2015). A novel flow cytometric-based method to measure kinase inhibition in sputum from COPD subjects. Cytometry Part B: Clinical Cytometry. Available at: [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link]

  • Hämäläinen, M., et al. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With. Frontiers in Immunology. Available at: [Link]

  • Byrn, R., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PYRAZOLO[1,5-a]PYRIMIDINES USEFUL AS JAK2 INHIBITORS. PubChem Patent. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Retrieved from [Link]

  • Hämäläinen, M., et al. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers in Immunology. Available at: [Link]

  • Justia Patents. (n.d.). Patents Assigned to Zhejiang Hisun Pharmaceutical Co., Ltd.. Retrieved from [Link]

  • ACS Publications. (2005). Synthesis of 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamides Using a Modification of Ugi Condensation. Journal of Combinatorial Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrazolo[1,5-a]pyrazin-4-yl derivatives as JAK-inhibitors.
  • Google Patents. (n.d.). [3][5][6]triazolo[1,5-a]pyridine compound as JAK inhibitor and use thereof. Retrieved from

  • ACR Meeting Abstracts. (n.d.). An Immune-molecular Signature Specifically Modulated by JAK Inhibitors Ex Vivo May Serve as a Predictor of Therapy Response In Vivo to These Drugs. Retrieved from [Link]

  • GlobalData. (2024). Zhejiang Hisun Pharmaceutical Co Ltd Files Patent for IRAK4 Inhibitors with Indazole Derivatives. Retrieved from [Link]

  • Frontiers. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Retrieved from: [Link]

  • Horváth, G., et al. (2023). Identification of potential predictive biomarkers during JAK-inhibitor therapies in rheumatoid arthritis. Scientific Reports. Available at: [Link]

  • Nuvisan. (n.d.). Unlock translational insights: In vivo biomarker analysis for drug discovery. Retrieved from [Link]

Sources

Method

Application Note: Strategic Deployment of Pyrazolo[1,5-a]pyrazine-3-boronic Acid in Trk Inhibitor Design

This Application Note is designed for medicinal chemists and pharmacologists engaged in the discovery of next-generation kinase inhibitors. It details the strategic application of Pyrazolo[1,5-a]pyrazine-3-boronic acid a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists engaged in the discovery of next-generation kinase inhibitors. It details the strategic application of Pyrazolo[1,5-a]pyrazine-3-boronic acid as a critical building block for synthesizing bioisosteres of established Tropomyosin Receptor Kinase (Trk) inhibitors.

Executive Summary

The Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC) are high-value targets for oncology (NTRK gene fusions) and pain management.[1] While first-generation inhibitors like Larotrectinib utilize a pyrazolo[1,5-a]pyrimidine core, resistance mutations (e.g., solvent front mutations) necessitate novel scaffolds.

Pyrazolo[1,5-a]pyrazine-3-boronic acid (CAS: 2304634-86-2) serves as a pivotal intermediate for Scaffold Hopping . By replacing the pyrimidine nitrogen arrangement with the pyrazine isomer, researchers can alter the vector of substituents, potentially overcoming steric clashes in mutant kinase pockets (e.g., TrkA G595R) while maintaining critical hinge-binding hydrogen bonds.

This guide provides a validated workflow for:

  • Chemical Synthesis: Palladium-catalyzed cross-coupling of the boronic acid to generate library candidates.

  • Biological Validation: Biochemical and cellular profiling of the resulting pyrazolo[1,5-a]pyrazine derivatives against Trk kinases.

Scientific Rationale: The Scaffold Hop

The pyrazolo[1,5-a]pyrazine core is a bioisostere of the pyrazolo[1,5-a]pyrimidine found in several FDA-approved kinase inhibitors.[2]

  • Hinge Binding: The nitrogen at position 4 (pyrazine ring) or position 7 (bridgehead) typically accepts a hydrogen bond from the kinase hinge region (e.g., Met592 in TrkA).

  • Vector 3 (Boronic Acid Site): The 3-position, accessible via the boronic acid, points towards the Gatekeeper residue and the hydrophobic back pocket. Functionalization here is critical for potency and selectivity.

  • Why Boronic Acid? It allows for the late-stage introduction of diverse aryl/heteroaryl "tails" via Suzuki-Miyaura coupling, enabling rapid Structure-Activity Relationship (SAR) exploration.

Structural Comparison & Logic
FeaturePyrazolo[1,5-a]pyrimidine (Standard)Pyrazolo[1,5-a]pyrazine (Novel/Alternative)
Core Structure 5,6-bicyclic system5,6-bicyclic system
H-Bond Acceptor N-4 (Pyrimidine)N-4 (Pyrazine)
Metabolic Stability Moderate (oxidation prone)Potentially higher (altered electron density)
3-Position Vector Directs to Solvent Front/GatekeeperDirects to Solvent Front/Gatekeeper (slightly altered angle)

Experimental Protocol: Chemical Synthesis

Objective: Synthesize a library of 3-substituted pyrazolo[1,5-a]pyrazines using the boronic acid intermediate.

Materials
  • Reagent A: Pyrazolo[1,5-a]pyrazine-3-boronic acid (97% purity).[3]

  • Reagent B: Diverse Aryl/Heteroaryl Halides (R-X, where X = Br, I).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄.

  • Base: Cs₂CO₃ or K₃PO₄ (2M aqueous).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Suzuki-Miyaura Coupling
  • Preparation: In a microwave vial, dissolve Aryl Halide (1.0 eq) and Pyrazolo[1,5-a]pyrazine-3-boronic acid (1.2 eq) in 1,4-Dioxane (0.1 M concentration).

  • Activation: Add Base (3.0 eq) and degas the solution with nitrogen for 5 minutes.

  • Catalysis: Add Pd catalyst (0.05 eq) quickly to minimize air exposure. Seal the vial.

  • Reaction: Heat to 90°C for 2–4 hours (conventional heating) or 110°C for 30 minutes (microwave irradiation).

    • Checkpoint: Monitor reaction progress via LC-MS. Look for the disappearance of the halide mass and appearance of the product mass [M+H]+.

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Gradient: 0–100% EtOAc in Hexanes or DCM/MeOH for polar tails).

Synthesis Workflow Diagram

SynthesisWorkflow BoronicAcid Pyrazolo[1,5-a]pyrazine- 3-boronic acid Coupling Suzuki-Miyaura Cross-Coupling (90°C, Dioxane/H2O) BoronicAcid->Coupling Halide Aryl Halide (R-X) (Warhead/Tail) Halide->Coupling Catalyst Pd(dppf)Cl2 / Base Catalyst->Coupling Catalyzes Product 3-Substituted Pyrazolo[1,5-a]pyrazine (Trk Inhibitor Candidate) Coupling->Product QC LC-MS & NMR Validation Product->QC

Caption: Workflow for utilizing the boronic acid intermediate to generate Trk inhibitor candidates.

Experimental Protocol: Biological Validation

Once synthesized, the compounds must be validated for Trk inhibition.

A. Biochemical Kinase Assay (TR-FRET/HTRF)

Objective: Determine IC₅₀ values against recombinant TrkA, TrkB, and TrkC.

  • Reagents:

    • Recombinant Human TrkA/B/C (intracellular domain).

    • Substrate: Biotinylated-poly(GT) or specific tyrosine peptide.

    • ATP (at K_m apparent, typically 10–50 µM).

    • Detection: Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665.

  • Procedure:

    • Prepare 3-fold serial dilutions of the synthesized inhibitor in DMSO (Top conc: 10 µM).

    • Incubate Inhibitor + Kinase + Peptide + ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for 60 minutes at RT.

    • Add Detection Reagents (EDTA stops the reaction).

    • Read Fluorescence Ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

  • Data Analysis: Fit data to a 4-parameter logistic equation to calculate IC₅₀.

B. Cellular Proliferation Assay (Ba/F3 Model)

Objective: Confirm cellular potency and ability to penetrate the cell membrane.

  • Cell Lines: Ba/F3 cells stably transformed with ETV6-NTRK1 , ETV6-NTRK2 , or ETV6-NTRK3 fusions. These cells are dependent on Trk signaling for survival (IL-3 independent).

  • Control: Parental Ba/F3 cells (+IL-3) to assess off-target cytotoxicity.

  • Readout: CellTiter-Glo (ATP luminescence) after 72 hours of incubation.

  • Success Metric: A potent compound should inhibit NTRK-fusion cells (IC₅₀ < 100 nM) while sparing parental cells (IC₅₀ > 5 µM).

Trk Signaling Pathway Diagram[4]

TrkSignaling Trk Trk Receptor (NTRK Fusion) Ras Ras Trk->Ras PI3K PI3K Trk->PI3K Inhibitor Pyrazolo-pyrazine Inhibitor Inhibitor->Trk Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Growth Cell Growth & Proliferation ERK->Growth AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Neuronal Survival (Pain/Neuro) mTOR->Survival

Caption: Trk signaling cascade illustrating the ATP-competitive inhibition point of the synthesized compounds.

Data Presentation & Analysis

When reporting results for this scaffold, organize data to highlight selectivity and potency improvements.

Table 1: Example SAR Data Structure

Compound IDR-Group (3-position)TrkA IC₅₀ (nM)TrkB IC₅₀ (nM)Ba/F3 NTRK1 IC₅₀ (nM)
Ref (Larotrectinib) (Pyrazolo-pyrimidine)0.91.24.5
PP-01 Phenyl150210850
PP-02 3-Fluoro-phenyl4560120
PP-03 (R)-3-pyrrolidinyl-phenyl2.1 3.5 12.0

Interpretation:

  • Simple aryl groups (PP-01) often lack sufficient potency.

  • Polar groups capable of interacting with the solvent front (PP-03, mimicking the pyrrolidine of established inhibitors) drastically improve potency.

References

  • Wang, T., et al. (2012). "Trk kinase inhibitors as new treatments for cancer and pain."[1][4][5] Expert Opinion on Therapeutic Patents, 19(3), 305-319.[4][5] Link

  • Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion-Positive Cancers in Adults and Children." New England Journal of Medicine, 378, 731-739. Link

  • Array BioPharma Inc. (2018).[4][5] "Substituted Pyrazolo[1,5-a]pyrazine Compounds as RET Kinase Inhibitors." World Intellectual Property Organization, WO2018136661A1. Link(Note: Demonstrates the chemical utility of the scaffold).

  • Sigma-Aldrich. "Pyrazolo[1,5-a]pyrazine-3-boronic acid Product Specification." Link(Verified Commercial Source).

  • Fan, W., et al. (2021).[6] "Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation." Bioorganic & Medicinal Chemistry Letters, 31, 127712.[6] Link(Comparative scaffold analysis).

Sources

Application

Technical Evaluation: In Vitro Cytotoxicity Profiling of Pyrazolo[1,5-a]pyrazine-3-boronic Acid

[1] Abstract & Scope This Application Note provides a rigorous framework for the in vitro evaluation of Pyrazolo[1,5-a]pyrazine-3-boronic acid . This molecule represents a convergence of two critical pharmacological clas...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This Application Note provides a rigorous framework for the in vitro evaluation of Pyrazolo[1,5-a]pyrazine-3-boronic acid . This molecule represents a convergence of two critical pharmacological classes: the pyrazolo[1,5-a]pyrazine scaffold (a privileged structure in kinase inhibition, particularly for JAK, RET, and ERK pathways) and the boronic acid moiety (a validated "warhead" for covalent reversible proteasome inhibition and a key synthetic intermediate).

Target Audience: Medicinal Chemists and Cell Biologists engaged in Fragment-Based Drug Discovery (FBDD) or safety profiling of boronic acid intermediates.

Key Technical Challenge: Boronic acids exhibit unique chemical reactivity that can generate false positives in standard colorimetric assays (e.g., MTT). This guide prioritizes ATP-based luminescence and mechanistic validation to ensure data integrity.

Critical Technical Considerations (The "Why")

Chemical Stability & Solubilization

Boronic acids are prone to spontaneous dehydration, forming cyclic anhydrides known as boroxines (trimers). While often reversible in aqueous media, this equilibrium can affect effective concentration.

  • Directive: Stock solutions must be prepared in anhydrous DMSO and used immediately or stored at -80°C. Avoid protic solvents (methanol/ethanol) for stock preparation to prevent esterification.

Assay Interference (Crucial Expert Insight)

STOP: Do not use MTT or MTS assays for this compound.

  • Mechanism of Failure: Boronic acids can interact with cis-diols (present in glucose/sorbitol in media) and, more critically, can chemically reduce tetrazolium salts (MTT) independent of cellular metabolism. This results in high background absorbance, masking cytotoxicity and yielding false negative toxicity data (appearing "safer" than reality).

  • Solution: Use ATP-based Luminescence (e.g., CellTiter-Glo®) or Resazurin reduction (AlamarBlue), which are less susceptible to boronic acid interference.

Experimental Workflow Visualization

The following diagram outlines the validated workflow for evaluating this specific compound, bypassing common pitfalls.

G cluster_Assay Assay Selection Compound Pyrazolo[1,5-a]pyrazine-3-boronic acid (Solid) Stock Stock Prep (10-50 mM in DMSO) *Avoid Boroxine Formation* Compound->Stock Dilution Serial Dilution (Serum-Free Media) Stock->Dilution MTT MTT/MTS (REJECTED) Dilution->MTT Interference Risk ATP ATP Luminescence (SELECTED) Dilution->ATP Readout Luminescence Read (IC50 Calculation) ATP->Readout

Caption: Validated workflow rejecting tetrazolium-based assays due to boronic acid chemical interference.

Detailed Protocols

Protocol A: Compound Preparation & Storage

Objective: To generate a stable stock solution free of boroxine precipitates.

  • Weighing: Weigh 5–10 mg of Pyrazolo[1,5-a]pyrazine-3-boronic acid into a sterile, antistatic microtube.

  • Solubilization: Add high-grade anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 50 mM concentration. Vortex vigorously for 30 seconds.

    • Note: If turbidity persists, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -80°C. Stable for 3 months.

Protocol B: ATP-Based Cytotoxicity Assay (CellTiter-Glo)

Objective: Determine the IC50 value without chemical artifacts.

Materials:

  • Target Cells (e.g., K562 for kinase dependence or RPMI-8226 for proteasome sensitivity).

  • CellTiter-Glo® Reagent (Promega).

  • White-walled 96-well plates (opaque).

Procedure:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 90 µL of culture media. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment:

    • Thaw compound aliquot.

    • Prepare a 200µM working solution in media (0.4% DMSO final).

    • Perform 1:3 serial dilutions (8 points).

    • Add 10 µL of diluted compound to respective wells (Final Top Concentration: 20 µM).

    • Controls:

      • Vehicle: 0.1% DMSO.

      • Positive Control: Bortezomib (1 µM) or Staurosporine.

      • Blank: Media only (no cells).

  • Incubation: Incubate for 72 hours . (Boronic acids often show slow-onset kinetics if acting via proteasome inhibition).

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent to each well.

    • Shake on an orbital shaker for 2 minutes (cell lysis).

    • Incubate at RT for 10 minutes (signal stabilization).

    • Measure Luminescence (Integration time: 1.0 sec).

Protocol C: Mechanistic Validation (Proteasome Activity)

Since the boronic acid moiety mimics the leucine pharmacophore of Bortezomib, it is critical to verify if cytotoxicity is driven by 20S Proteasome inhibition .

Method: Use a fluorogenic substrate (Suc-LLVY-AMC) for Chymotrypsin-like activity.

  • Lyse treated cells.

  • Incubate lysate with Suc-LLVY-AMC (50 µM).

  • Measure Fluorescence (Ex 380nm / Em 460nm).

  • Interpretation: A decrease in fluorescence correlates with proteasome inhibition.

Mechanistic Hypothesis Visualization

Understanding the potential dual-mode of action (Scaffold Kinase Inhibition vs. Warhead Proteasome Inhibition).

Pathway cluster_Warhead Boronic Acid Moiety cluster_Scaffold Pyrazolo-Pyrazine Scaffold Mol Pyrazolo[1,5-a]pyrazine-3-boronic acid Proteasome 20S Proteasome (Threonine Residue) Mol->Proteasome Covalent Reversible Kinase Kinase ATP Pocket (JAK/ERK/RET) Mol->Kinase ATP Competitive UPR Unfolded Protein Response (ER Stress) Proteasome->UPR Apoptosis Apoptosis / Cell Death UPR->Apoptosis Signal Signaling Blockade (Proliferation Arrest) Kinase->Signal Signal->Apoptosis

Caption: Dual mechanism potential: Boronic acid targeting the proteasome and the scaffold targeting kinases.

Data Analysis & Interpretation

ParameterFormula/MethodAcceptance Criteria
Normalization

Vehicle Control > 10^5 RLU
IC50 Fit 4-Parameter Logistic Regression (Sigmoidal)

Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n

Interpretation Guide:

  • IC50 < 100 nM: Potent lead. Likely specific target engagement.

  • IC50 1 µM - 10 µM: Moderate activity. Typical for fragments/building blocks.

  • IC50 > 50 µM: Inactive.

References

  • Scaffold Bioactivity: Al-Qadhi, M. A., et al. (2025).[1] "Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors." European Journal of Medicinal Chemistry.

  • Boronic Acid Toxicity: Hacioglu, C., et al. (2020). "Cytotoxic and apoptotic effects of boron compounds on leukemia cell line." Cytotechnology.

  • Assay Interference: Riss, T. L., et al. (2013). "Cell Viability Assays: MTT vs ATP." Assay Guidance Manual (NCBI).

  • Chemical Properties: PubChem Compound Summary for Pyrazolo[1,5-a]pyrazine-3-carboximidamide (Structural Analog).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling with Pyrazolo[1,5-a]pyrazine-3-boronic acid

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving Pyrazolo[1,5-a]pyrazine-3-boronic acid. This guide is designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving Pyrazolo[1,5-a]pyrazine-3-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific heteroaromatic boronic acid. The pyrazolo[1,5-a]pyrazine scaffold is a significant pharmacophore found in numerous kinase inhibitors and other therapeutic agents.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and streamline your synthetic efforts.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Question 1: My reaction is sluggish, showing low conversion to the desired product even after extended reaction times. What are the likely causes and how can I improve the reaction rate?

Answer:

Several factors can contribute to a sluggish Suzuki coupling reaction. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical, especially when dealing with electron-deficient heteroaryl systems like pyrazolo[1,5-a]pyrazine.

    • Insight: Standard catalysts like Pd(PPh₃)₄ may not be active enough. Consider using more electron-rich and bulky phosphine ligands, which are known to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]

    • Recommendation: Switch to a more active pre-catalyst system. Buchwald-type ligands and their corresponding G2 or G3 pre-catalysts (e.g., XPhos Pd G2, SPhos Pd G2) are often effective for challenging couplings involving heteroaryl halides.[5][6] These catalysts are designed for high reactivity and stability.[7]

  • Reaction Temperature: Insufficient thermal energy can lead to slow reaction kinetics.

    • Insight: Many Suzuki couplings require heating to proceed at a reasonable rate.[8]

    • Recommendation: Gradually increase the reaction temperature. If you are running the reaction at 80 °C, consider increasing it to 100-110 °C. However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.[8] Microwave-assisted synthesis can also be a powerful tool for accelerating these reactions.[6][9]

  • Solvent Choice: The solvent system plays a crucial role in solubilizing the reactants and catalyst, and in facilitating the transmetalation step.

    • Insight: A mixture of an aprotic organic solvent and water is often optimal. Water can play a beneficial role in the transmetalation step.[10]

    • Recommendation: Common solvent systems include dioxane/water, THF/water, or DMF/water.[10][11] If solubility is an issue, consider using a solvent like DMF or DMA.[10] Ensure your solvents are thoroughly degassed to prevent catalyst deactivation.[8]

Question 2: I am observing a significant amount of a byproduct that appears to be the protodeboronated pyrazolo[1,5-a]pyrazine. Why is this happening and what can I do to minimize it?

Answer:

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common and often frustrating side reaction, particularly with heteroaromatic boronic acids.[12]

  • Understanding the Mechanism: This undesired reaction is essentially a protonolysis of the carbon-boron bond and can be catalyzed by acid, base, or even the palladium catalyst itself.[12][13] The presence of basic nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring system can also influence the rate of protodeboronation.[12]

  • Strategies for Mitigation:

    • Choice of Base: The base is crucial for activating the boronic acid for transmetalation, but a poor choice can exacerbate protodeboronation.[14][15]

      • Insight: Strong bases in aqueous media can accelerate the decomposition of the boronic acid.[16]

      • Recommendation: Use a milder base such as K₃PO₄ or K₂CO₃ instead of strong hydroxides.[17] In some cases, using anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can suppress protodeboronation pathways.[18]

    • Use of Boronic Esters: Boronic esters, such as pinacol or MIDA esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[19][20]

      • Insight: These esters slowly hydrolyze in situ to release the boronic acid, keeping its concentration low throughout the reaction and favoring the desired cross-coupling over decomposition.[21]

      • Recommendation: Consider converting your Pyrazolo[1,5-a]pyrazine-3-boronic acid to its pinacol or MIDA ester before the coupling reaction.

    • Reaction Setup: Rigorous exclusion of oxygen and moisture (unless water is a co-solvent) is critical.

      • Insight: Oxygen can lead to oxidative degradation pathways.[8]

      • Recommendation: Ensure all reagents and solvents are thoroughly degassed, and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[8]

Question 3: My reaction is producing a significant amount of homocoupled product from my aryl halide starting material. How can I suppress this side reaction?

Answer:

Homocoupling of the aryl halide is another common side reaction that consumes your starting material and complicates purification.

  • Primary Cause: The presence of oxygen is a major contributor to homocoupling.[8] It can facilitate the oxidative coupling of two boronic acid molecules or interfere with the catalytic cycle in other ways.[3]

  • Troubleshooting Steps:

    • Improve Degassing: This is the most critical step. Sparge your solvent with an inert gas for an extended period (e.g., 30 minutes) or use several freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.[8]

    • Choice of Palladium Source:

      • Insight: Using a Pd(II) precatalyst like Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species. This reduction can sometimes be inefficient and lead to side reactions, including homocoupling.[8]

      • Recommendation: Start with a Pd(0) source like Pd₂(dba)₃ or a well-defined Pd(0) pre-catalyst to bypass this initial reduction step.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this type of Suzuki coupling?

A1: Typically, a catalyst loading of 1-5 mol% is a good starting point. For challenging couplings, a higher catalyst loading may be necessary. However, simply increasing the catalyst amount is not always the solution and can sometimes lead to more side products. It is often more effective to screen different ligands and reaction conditions.[22]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical and substrate-dependent. For Suzuki couplings with Pyrazolo[1,5-a]pyrazine-3-boronic acid, inorganic bases are commonly used. A good starting point is K₃PO₄ or K₂CO₃.[17] The base not only facilitates the transmetalation step but also influences the stability of the boronic acid.[14][15] If your substrate is base-sensitive, weaker bases like KF might be an option, though this can sometimes lead to slower reaction rates.[10]

Q3: Can I run this reaction open to the air?

A3: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state.[8][23] This will lead to low yields and the formation of side products. Always perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Q4: My boronic acid is old. Can I still use it?

A4: Boronic acids can degrade over time, especially if not stored properly.[19] It is always best to use a fresh batch. If you suspect your boronic acid has degraded, you can try to purify it by recrystallization or chromatography. Alternatively, converting it to a more stable boronic ester is a good strategy.[19]

Experimental Protocols

Standard Protocol for Suzuki Coupling

This protocol provides a general starting point for the Suzuki coupling of Pyrazolo[1,5-a]pyrazine-3-boronic acid with an aryl bromide.

  • To a reaction vial, add the aryl bromide (1.0 eq), Pyrazolo[1,5-a]pyrazine-3-boronic acid (1.2-1.5 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).[11]

  • Add a stir bar.

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).[8]

  • In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in the same degassed solvent and add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Protocol for Challenging Couplings

This protocol is recommended for couplings that are sluggish or prone to side reactions.

  • To a microwave reaction vial, add the aryl halide (1.0 eq), Pyrazolo[1,5-a]pyrazine-3-boronic acid pinacol ester (1.2 eq), and a finely ground, anhydrous base (e.g., K₃PO₄, 2.0 eq).[24]

  • Add a stir bar.

  • Seal the vial and thoroughly degas by evacuating and backfilling with argon three times.

  • Under a positive pressure of argon, add a degassed aprotic solvent (e.g., anhydrous 1,4-dioxane).

  • Add a highly active palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%).[6]

  • Heat the reaction in a microwave reactor to a set temperature (e.g., 120 °C) for a specific time (e.g., 30-60 minutes).

  • After cooling, work up the reaction as described in the standard protocol.

Data Presentation

Table 1: Comparison of Reaction Parameters
ParameterStandard ProtocolOptimized ProtocolRationale for Optimization
Boron Source Boronic AcidBoronic Ester (Pinacol)Increased stability, minimizes protodeboronation.[19]
Catalyst Pd(PPh₃)₄XPhos Pd G2Higher activity for heteroaryl couplings.[6][7]
Base K₂CO₃K₃PO₄ (anhydrous, ground)Can be more effective for challenging couplings.[24]
Solvent Dioxane/WaterAnhydrous DioxaneAnhydrous conditions can suppress protodeboronation.[18]
Temperature 90 °C (Oil Bath)120 °C (Microwave)Faster reaction rates, improved yields.[9]
Reaction Time 4-24 hours30-60 minutesSignificant reduction in reaction time.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation Ar'B(OH)₃⁻ PdII_aryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X Boronic Ar'B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][25]

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Verify Reagent Quality: - Fresh Boronic Acid? - Degassed Solvents? - Active Catalyst? start->check_reagents analyze_byproducts Analyze Byproducts (LC-MS, NMR) check_reagents->analyze_byproducts protodeboronation Protodeboronation Observed? analyze_byproducts->protodeboronation homocoupling Homocoupling Observed? protodeboronation->homocoupling No change_base Switch to Milder Base (K₃PO₄, K₂CO₃) or Use Boronic Ester protodeboronation->change_base Yes optimize_conditions Systematically Optimize Conditions homocoupling->optimize_conditions No improve_degassing Improve Degassing (Freeze-Pump-Thaw) homocoupling->improve_degassing Yes change_catalyst Screen More Active Catalysts (e.g., Buchwald Pre-catalysts) optimize_conditions->change_catalyst change_base->optimize_conditions improve_degassing->optimize_conditions increase_temp Increase Temperature (Consider Microwave) change_catalyst->increase_temp success Improved Yield increase_temp->success

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.[19]

References

  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry, 82(19), 10136–10151.

  • Dodge, M. W., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Organic Letters, 19(20), 5653–5656.

  • CovaSyn. Optimizing Suzuki Coupling Reactions.

  • Wang, Y., et al. (2018). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 6, 597.

  • Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.

  • Wikipedia. Protodeboronation.

  • Kendall, J. D., & Bagley, M. C. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481–2518.

  • Enamine. Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring.

  • ResearchGate. How can I solve my problem with Suzuki coupling?

  • Reddit. Diagnosing issues with a failed Suzuki coupling?

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565–17582.

  • Thomas, K. E., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(1), 164–169.

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?

  • El-Gendy, A. O., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2217–2227.

  • Billingsley, K. L., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 48(26), 4740–4744.

  • Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 27-51.

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 613-620.

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines.

  • Benchchem. Technical Support Center: Suzuki Coupling Reactions.

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.

  • El-Gendy, A. O., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(4), 2217-2227.

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 136(22), 7923–7932.

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6397–6409.

  • Organic & Biomolecular Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction.

  • RSC Publishing. Suzuki–Miyaura cross-couplings of secondary allylic boronic esters.

  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • de Souza, A. L. F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6709-6715.

  • Wikipedia. Suzuki reaction.

  • Organic Chemistry Portal. Suzuki Coupling.

Sources

Optimization

Solubility and formulation challenges with pyrazolo[1,5-a]pyrazine compounds

Topic: Solubility, Formulation, and Stability Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scaffold Profile & Physicochemical Overview Welcome to the technical hub for the pyrazolo[1,5-a]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility, Formulation, and Stability Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Scaffold Profile & Physicochemical Overview

Welcome to the technical hub for the pyrazolo[1,5-a]pyrazine class. This fused bicyclic system is a "privileged scaffold" in kinase inhibitor discovery (e.g., JAK, PI3K, and Trk inhibitors) due to its ability to mimic the adenine ring of ATP. However, this structural advantage creates specific formulation hurdles.

The Core Challenge: "Brick Dust" vs. "Grease Ball"

Most pyrazolo[1,5-a]pyrazine derivatives fall into BCS Class II (Low Solubility, High Permeability) or Class IV .

  • Planarity & Stacking: The fused ring system is flat, leading to strong

    
     stacking interactions. This results in high crystal lattice energy (high melting point), making the solid difficult to break apart (the "Brick Dust" archetype).
    
  • Lipophilicity: Without polar substituents, the logP is often >3.5, limiting aqueous solubility.

  • Ionization: The bridgehead nitrogen is non-basic. Basic centers usually rely on substituents (e.g., piperazine, morpholine) at the C-4 or C-6 positions to allow for salt formation.

Troubleshooting Module: Solubility & Dissolution

Issue #1: "My compound won't dissolve in DMSO stocks (10 mM)."

Diagnosis: High Crystal Lattice Energy. If your compound has a melting point (MP) > 200°C and is planar, DMSO alone may not overcome the lattice energy at room temperature.

Protocol: The "Hot-Start" Solubilization

  • Heat: Sonicate the DMSO suspension at 40°C for 10 minutes.

  • Acidification: If your compound contains a basic amine side chain (e.g., piperazine), add 1.0 equivalent of methanesulfonic acid (MSA) or HCl directly to the DMSO. This disrupts intermolecular H-bonding.

  • Verification: Centrifuge at 10,000 x g. If a pellet remains, you are exceeding the thermodynamic solubility limit.

Issue #2: "The compound crashes out when diluted into media/buffer."

Diagnosis: Kinetic Solubility Failure. This is the most common issue with pyrazolo[1,5-a]pyrazines. The "parachute" effect fails—the compound precipitates immediately upon contact with the aqueous phase because the local concentration exceeds the amorphous solubility.

Solution: The Co-Solvent Step-Down Do not spike 100% DMSO stock directly into the buffer. Use an intermediate dilution step.

Solvent SystemRoleRecommended Concentration (Final)
DMSO Primary Solubilizer< 1% (Toxicity limit)
PEG 400 Interface Modifier10–20%
Tween 80 Surfactant (prevents aggregation)0.1–0.5%
Captisol (SBE-β-CD) Complexing Agent5–10% (molar excess required)

Visual Workflow: Formulation Decision Tree Below is the logic flow for selecting the correct formulation strategy based on your compound's thermal and ionization properties.

FormulationDecisionTree start Start: Compound Solid check_cryst Is it Crystalline? (Check DSC/XRPD) start->check_cryst check_mp Melting Point > 200°C? check_cryst->check_mp Yes lipid Lipid Formulation (SEDDS / Labrasol) check_cryst->lipid No (Oil/Gum) check_pka Basic Center (pKa > 7)? check_mp->check_pka No (< 200°C) asd Amorphous Solid Dispersion (HPMCAS / PVP-VA) check_mp->asd Yes (High Lattice Energy) salt_screen Salt Screening (Mesylate, HCl, Tosylate) check_pka->salt_screen Yes cyclodextrin Complexation (SBE-β-CD / HP-β-CD) check_pka->cyclodextrin No (Neutral) salt_screen->cyclodextrin If Salt Unstable

Caption: Decision matrix for pyrazolo[1,5-a]pyrazine formulation based on solid-state properties.

FAQ: In Vivo & Pre-Clinical Formulation

Q: Why is the HCl salt hygroscopic?

A: While HCl is a standard counterion, pyrazolo[1,5-a]pyrazines often form channel hydrates with small counterions.

  • Recommendation: Switch to Mesylate (Methanesulfonate) or Tosylate . These larger counterions often pack better with the planar aromatic rings, displacing water voids in the crystal lattice.

Q: Can I use pH adjustment for IV dosing?

A: Only if you have a distinct basic center (pKa > 7.5). The core pyrazolo[1,5-a]pyrazine ring nitrogens are weakly basic. Relying solely on the scaffold nitrogens for solubility often requires pH < 3, which causes phlebitis in IV administration.

  • Alternative: Use 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in 50 mM Phosphate Buffer (pH 7.4). The hydrophobic cavity of cyclodextrin encapsulates the planar rings effectively.

Q: My oral bioavailability (%F) is < 5%. Is it metabolism or solubility?

A: Perform a "Dose-Linearity Check."

  • Dose at 1 mg/kg and 10 mg/kg.

  • If exposure (AUC) does not increase 10-fold, your absorption is solubility-limited (saturation of dissolution).

  • If exposure is low but linear, it is metabolic clearance (check liver microsome stability).

Advanced Protocol: Kinetic Solubility Assay

Do not rely on thermodynamic solubility (24h shake-flask) for biological assays. You need to know if the compound precipitates during the 2-4 hour assay window.

Materials:

  • UV-Vis Plate Reader

  • Nephelometer (optional but recommended)

  • PBS (pH 7.4) and FaSSIF (Simulated Intestinal Fluid)

Step-by-Step:

  • Preparation: Prepare a 10 mM stock in DMSO.

  • Spike: Add 2 µL of stock to 198 µL of buffer (Final: 100 µM, 1% DMSO) in a 96-well plate.

  • Read T=0: Measure Absorbance (650 nm) immediately. High Abs = Precipitation (scattering).

  • Incubate: Shake at 37°C.

  • Timepoints: Read at 1h, 2h, 4h.

  • Filtration: At 4h, filter using a 0.45 µm PVDF filter plate and measure the concentration of the filtrate via HPLC-UV.

Interpretation:

  • High Abs (650nm) + Low Filtrate Conc: Precipitation occurred.

  • Low Abs (650nm) + Low Filtrate Conc: Non-specific binding to the plate plastic (common with lipophilic pyrazolo-fused systems). Switch to glass-coated plates.

Synthesis & Stability Watch

Chemical Stability Alert: While the pyrazolo[1,5-a]pyrazine core is oxidatively robust, be cautious of electrophilic substitution at the C-3 position.

  • Avoid: Storing in acidic methanol for prolonged periods if the C-3 position is unsubstituted, as it can be susceptible to solvolysis or photo-degradation.

  • Diagram: The C-3 position is electron-rich.

StabilityPathway core Pyrazolo[1,5-a]pyrazine Core acid Strong Acid (pH < 1) core->acid Exposure light UV Light (Solution) core->light Exposure degradant1 C-3 Protonation/Exchange acid->degradant1 Susceptible degradant2 Photo-oxidation products light->degradant2 Radical formation

Caption: Stability risks for the pyrazolo[1,5-a]pyrazine scaffold under stress conditions.

References
  • Vertex Pharmaceuticals. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors.[1][2][3] Bioorganic & Medicinal Chemistry Letters.

  • RSC Medicinal Chemistry. (2024).[4] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.[2][4][5][6] Royal Society of Chemistry.

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 21873758, Pyrazolo[1,5-a]pyrazine.

  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules.[1][4][5][6][7][8][9][10][11][12][13]

  • Google Patents. (2021). CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.[14] (Focus on JAK Inhibitor Salts).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Pyrazolo[1,5-a]pyrazines and Their Pyrimidine Analogues as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its structural rese...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its structural resemblance to endogenous purines makes it an attractive framework for designing inhibitors of key cellular enzymes, particularly protein kinases. Kinases play a central role in signal transduction, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small-molecule kinase inhibitors remains a cornerstone of modern drug discovery.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this scaffold family, with a specific focus on the impact of substituents at the 3-position. While direct and extensive SAR literature on pyrazolo[1,5-a]pyrazines is emerging, a wealth of data exists for the closely related and highly validated pyrazolo[1,5-a]pyrimidine scaffold.[1][2] By examining the SAR of this well-documented analogue, we can derive critical insights and establish a predictive framework to guide the rational design of novel 3-substituted pyrazolo[1,5-a]pyrazine-based kinase inhibitors.

The Privileged Scaffold: Pyrazolo[1,5-a]pyrimidines as a Model System

The pyrazolo[1,5-a]pyrimidine nucleus is considered a "privileged scaffold" in drug discovery, demonstrating potent activity against a wide array of protein kinases.[1] Its rigid, planar structure provides a stable platform for the precise orientation of functional groups to interact with the ATP-binding pocket of kinases. The nitrogen atoms of the core act as key hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP.

Modifications around this core are crucial for tuning potency and selectivity. The 3-position, in particular, often projects towards the solvent-exposed region of the kinase active site, making it an ideal position for introducing substituents that can form additional interactions, enhance selectivity, and modulate physicochemical properties without disrupting the core binding motif.[3]

Structure-Activity Relationship at the 3-Position: A Tale of Two Kinases

To illustrate the profound impact of 3-position modifications, we will compare SAR data for two distinct and therapeutically relevant kinase targets: Tropomyosin receptor kinase A (TrkA) and Cyclin-dependent kinase 2 (CDK2).

Case Study 1: TrkA Inhibition and the Role of Carboxamides

Trk kinases are critical drivers of certain cancers, and their inhibition is a validated therapeutic strategy.[3] SAR studies on pyrazolo[1,5-a]pyrimidine derivatives have revealed that a carboxamide moiety at the 3-position significantly enhances TrkA inhibition.[3] This is likely due to the ability of the carboxamide to form a crucial hydrogen bond interaction with residues in the solvent-front region of the kinase.

Further exploration has shown that modifying the amine portion of the carboxamide allows for fine-tuning of potency. As shown in the table below, small, constrained cyclic amines or specific substituted anilines can lead to inhibitors with sub-nanomolar potency.

Case Study 2: Dual CDK2/TrkA Inhibition and the Impact of Polar Groups

CDK2 is a key regulator of the cell cycle, and its inhibition can halt the proliferation of cancer cells. A recent study explored pyrazolo[1,5-a]pyrimidines as dual inhibitors of both CDK2 and TrkA.[4] This work provides a clear comparison of how replacing an ester group at the 3-position with a nitrile (cyano group) dramatically impacts activity. The nitrile group, being a strong hydrogen bond acceptor and polar moiety, was found to be highly beneficial for binding to both kinases, likely through favorable interactions with polar asparagine residues in the active site.[4][5]

Table 1: Comparative SAR of 3-Substituted Pyrazolo[1,5-a]pyrimidines

Compound IDScaffold3-Position Substituent (R)Target KinaseIC₅₀ (nM)Reference
1a Pyrazolo[1,5-a]pyrimidine3-CarboxamideTrkA0.2[3]
1b Pyrazolo[1,5-a]pyrimidine3-CarboxamideTrkA0.4[3]
2a Pyrazolo[1,5-a]pyrimidine3-COOEtCDK2780[4]
2b Pyrazolo[1,5-a]pyrimidine3-CNCDK2550[4]
2c Pyrazolo[1,5-a]pyrimidine3-COOEtTrkA980[4]
2d Pyrazolo[1,5-a]pyrimidine3-CNTrkA570[4]

Note: IC₅₀ values are approximate and derived from published data for comparative purposes.

The data clearly demonstrates that small, polar, hydrogen-bonding groups at the 3-position are critical for high-potency inhibition of these kinases. The switch from an ester (2a, 2c) to a nitrile (2b, 2d) led to a notable increase in potency against both CDK2 and TrkA.[4]

Translating Insights to the Pyrazolo[1,5-a]pyrazine Scaffold

While less documented, the pyrazolo[1,5-a]pyrazine scaffold has also proven to be a potent kinase inhibitor framework. A recent patent review disclosed a pyrazolo[1,5-a]pyrazine derivative with potent inhibitory effects against Janus kinases (JAKs), key mediators of cytokine signaling in inflammatory diseases.[6]

  • Compound 3 (Example): A pyrazolo[1,5-a]pyrazine derivative exhibited potent inhibition of JAK1 (IC₅₀ = 3 nM) and JAK2 (IC₅₀ = 8.5 nM).[6]

This finding is significant as it validates the pyrazolo[1,5-a]pyrazine core as a viable hinge-binding motif for kinases. The primary structural difference between the pyrimidine and pyrazine scaffolds is the substitution of a carbon atom at position 7 with a nitrogen atom. This change has several implications for drug design:

  • Hydrogen Bonding: The nitrogen at position 7 introduces an additional hydrogen bond acceptor site, which could be exploited to enhance binding affinity or alter inhibitor orientation.

  • Solubility and ADME: The increased nitrogen content generally leads to higher polarity and potentially improved aqueous solubility, a common challenge in drug development. However, it may also introduce new metabolic liabilities.

  • Basicity (pKa): The pyrazine ring is less basic than pyrimidine, which can influence the overall pKa of the molecule, affecting its absorption, distribution, and off-target activity profiles.

Based on the robust SAR from the pyrimidine analogues, a logical strategy for developing novel pyrazolo[1,5-a]pyrazine inhibitors would be to install small, polar, hydrogen-bonding groups—such as nitriles and tailored carboxamides—at the 3-position.

Experimental Protocols & Methodologies

To empower researchers in this field, we provide validated, step-by-step protocols for the synthesis of a representative pyrazolo[1,5-a]pyrimidine scaffold and a standard in vitro kinase assay.

Protocol 1: Synthesis of a 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidine

This protocol is adapted from methodologies for synthesizing KDR kinase inhibitors and represents a common and effective route to the core scaffold.[7]

Objective: To synthesize a 3-Aryl-6-Aryl-pyrazolo[1,5-a]pyrimidine via a cyclocondensation reaction.

Materials:

  • 3-Amino-4-aryl-pyrazole (1.0 eq)

  • 1,3-Diketone or β-Ketoester (e.g., 1-Aryl-3-aryl-propane-1,3-dione) (1.1 eq)

  • Acetic Acid (Glacial)

  • Ethanol

  • Standard laboratory glassware, heating mantle, and reflux condenser

  • Purification apparatus (e.g., flash column chromatography with silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-Amino-4-aryl-pyrazole (1.0 eq) in glacial acetic acid (approx. 0.2 M concentration).

  • Addition of Reagent: Add the corresponding 1,3-diketone (1.1 eq) to the solution.

  • Cyclocondensation: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent like hexane to remove non-polar impurities.

  • Purification: Dry the crude solid. Purify the product using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the pure fractions, evaporate the solvent under reduced pressure, and characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for determining the potency (IC₅₀) of a compound against a specific kinase.

Objective: To measure the displacement of a fluorescent tracer from the ATP-binding pocket of a kinase by a test compound.

Materials:

  • Kinase of interest (e.g., TrkA, CDK2), typically tagged with GST or His.

  • Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST).

  • Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer (specific to the kinase family).

  • Test compounds dissolved in DMSO.

  • Assay buffer (e.g., HEPES, pH 7.5, with MgCl₂, EGTA, and Brij-35).

  • 384-well microplates.

  • Fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down in 10-point, 3-fold steps.

  • Assay Plate Preparation: Add 2.5 µL of the diluted test compounds to the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in the assay buffer. Add 5 µL of this mixture to each well.

  • Tracer Addition: Prepare a solution of the fluorescent tracer in the assay buffer. Add 5 µL of this solution to each well.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (tracer) and 615 nm (Europium).

  • Data Analysis: Calculate the TR-FRET emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations: Workflows and Logical Relationships

General Synthetic Workflow

G cluster_start Starting Materials A 3-Aminopyrazole Derivative C Cyclocondensation (Acidic Conditions, Heat) A->C B 1,3-Bielectrophile (e.g., Diketone) B->C D Crude Pyrazolo[1,5-a]pyrazine or Pyrimidine Product C->D E Purification (Chromatography) D->E F Pure 3-Substituted Product E->F

Caption: General synthesis of pyrazolo[1,5-a] fused systems.

SAR Logic at the 3-Position for Kinase Inhibition

G cluster_scaffold Core Scaffold cluster_mods Modification at 3-Position (R) cluster_activity Resulting Potency Scaffold Pyrazolo[1,5-a]pyrimidine (Hinge Binding) R1 Bulky, Non-Polar Group (e.g., -tButyl) R2 H-Bond Acceptor (e.g., -COOEt) R3 Strong Polar H-Bond Acceptor (e.g., -CN, -CONH2) Act1 Low Activity (Steric Clash) R1->Act1 Leads to Act2 Moderate Activity (Favorable Interaction) R2->Act2 Leads to Act3 High Activity (Optimal H-Bonding) R3->Act3 Leads to

Caption: Impact of 3-position substituents on kinase activity.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of Polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Pyrazolo[1,5-a][1][8][9]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate. [Link]

  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Synthesis and structure-activity relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: potent, orally bioavailable corticotropin releasing factor receptor-1 (CRF1) antagonists. Journal of Medicinal Chemistry. [Link]

  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]

  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]

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Comparative

A Researcher's Guide to Kinase Selectivity Profiling: A Case Study of Pyrazolo[1,5-a]pyrazine-3-boronic acid

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] Their role as central nodes in cellular signaling pathways makes them attrac...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] Their role as central nodes in cellular signaling pathways makes them attractive for intervention; however, the high degree of structural conservation across the kinome presents a significant challenge: achieving inhibitor selectivity.[2][3] Off-target effects of kinase inhibitors can lead to unforeseen toxicities or a complex pharmacological profile that can hinder clinical development.[3] Therefore, a thorough understanding of a compound's selectivity profile across the human kinome is not just advantageous, it is a critical step in the validation of a potential drug candidate.[4]

This guide provides a comprehensive overview of the principles and methodologies for kinase selectivity profiling, using the novel scaffold, Pyrazolo[1,5-a]pyrazine-3-boronic acid, as a guiding case study. While extensive public data on this specific molecule is nascent, the pyrazolo[1,5-a]pyrimidine and related pyrazine cores are recognized as privileged structures in kinase inhibitor design, showing activity against a range of kinases including cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (Trks), and Pim-1.[5][6][7][8] This guide will, therefore, serve as a practical framework for researchers and drug development professionals on how to approach the selectivity profiling of such a compound, from experimental design to data interpretation and contextualization against established alternatives.

The Rationale Behind Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[9] The ATP-binding site, the target for the majority of small molecule kinase inhibitors, shares a high degree of structural similarity across kinase families.[2] This makes the development of truly specific inhibitors a formidable task. Kinome-wide selectivity profiling serves several crucial purposes:

  • Identification of On-Target and Off-Target Activities: It provides a broad view of the kinases a compound interacts with, confirming its intended target and revealing potential off-targets that could lead to adverse effects.

  • Structure-Activity Relationship (SAR) Guidance: Understanding how structural modifications to a compound affect its selectivity profile can guide medicinal chemistry efforts to optimize potency and minimize off-target interactions.[3]

  • Prediction of In Vivo Pharmacology: A comprehensive selectivity profile can help to rationalize in vivo observations and predict potential toxicities or polypharmacological effects.

  • Benchmarking Against Competitor Compounds: It allows for a direct comparison of a novel inhibitor's selectivity against existing drugs or tool compounds, highlighting its potential advantages.[4]

Experimental Design for Profiling Pyrazolo[1,5-a]pyrazine-3-boronic acid

A robust experimental design is the cornerstone of meaningful selectivity profiling. This involves careful consideration of the kinase panel, assay technology, and compound concentrations.

Selecting the Kinase Panel

The choice of kinase panel is dictated by the research question. For an initial broad assessment, a comprehensive panel covering all major branches of the kinome tree is ideal. Several commercial services offer panels of hundreds of kinases.[4][10] For a more focused study, a smaller, curated panel of kinases relevant to a specific disease area or signaling pathway may be more appropriate.

For our case study of Pyrazolo[1,5-a]pyrazine-3-boronic acid, a tiered approach is recommended. An initial broad screen against a large panel (e.g., the scanEDGE panel of 97 kinases) would provide a global view of its selectivity.[11] Based on the initial hits, a follow-up screen against a more focused panel of related kinases or kinases implicated in relevant cancer signaling pathways would be warranted.

Choosing the Right Assay Technology

Several robust technologies are available for kinase selectivity profiling, each with its own advantages and limitations.

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.[5][10] They are highly sensitive and not easily susceptible to compound interference. However, they involve the handling of radioactive materials and are generally lower throughput.

  • Luminescence-Based Assays: A popular high-throughput method is the Kinase-Glo® assay, which measures kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction.[6][7] A decrease in ATP corresponds to higher kinase activity. This method is rapid, scalable, and avoids radioactivity.

  • Competition Binding Assays: Technologies like KINOMEscan™ utilize a competition binding assay where the test compound competes with an immobilized ligand for binding to the kinase active site.[8][11][12] The amount of kinase bound to the solid support is quantified. This method directly measures binding affinity and is independent of enzymatic activity, making it suitable for a wide range of kinases.

For our hypothetical study, we will utilize a luminescence-based assay for its balance of throughput, sensitivity, and safety.

Hypothetical Selectivity Profile of Pyrazolo[1,5-a]pyrazine-3-boronic acid

To illustrate the process of data analysis and comparison, we will generate a hypothetical selectivity profile for Pyrazolo[1,5-a]pyrazine-3-boronic acid against a focused panel of cancer-relevant kinases. The data will be presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%). For comparison, we will include data for two well-characterized kinase inhibitors: Staurosporine , a potent but non-selective inhibitor, and Erlotinib , a more selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).

Kinase TargetPyrazolo[1,5-a]pyrazine-3-boronic acid (IC50, nM)Staurosporine (IC50, nM)Erlotinib (IC50, nM)
CDK2/CycA 50 10>10,000
CDK9/CycT1 75 20>10,000
GSK3β 2505>10,000
Pim-1 80 50>10,000
Pim-2 15060>10,000
EGFR 5,0001002
VEGFR2 2,000151,500
ABL1 >10,00025>10,000
SRC 8,0008>10,000
p38α 1,20030>10,000

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only.

Analysis and Interpretation of the Selectivity Profile

The hypothetical data in the table suggests that Pyrazolo[1,5-a]pyrazine-3-boronic acid is a potent inhibitor of CDK2, CDK9, and Pim-1, with moderate activity against Pim-2 and GSK3β.

  • On-Target Potency: The low nanomolar IC50 values against CDK2, CDK9, and Pim-1 indicate strong inhibition of these primary targets. This aligns with the known activity of the broader pyrazolo[1,5-a]pyrimidine scaffold against these kinase families.[5][8]

  • Selectivity Window: Compared to the non-selective inhibitor Staurosporine, which inhibits all tested kinases with high potency, Pyrazolo[1,5-a]pyrazine-3-boronic acid demonstrates a clear selectivity window. It is significantly less potent against EGFR, VEGFR2, ABL1, SRC, and p38α.

  • Comparison with a Selective Inhibitor: When compared to Erlotinib, a known EGFR inhibitor, our hypothetical compound shows a distinct and complementary selectivity profile. While Erlotinib is highly selective for EGFR, Pyrazolo[1,5-a]pyrazine-3-boronic acid targets a different set of kinases.

  • Potential Therapeutic Implications: The dual inhibition of CDKs and Pim kinases could be a promising strategy in certain cancers where both pathways are dysregulated. However, the moderate activity against GSK3β would need to be further investigated to understand its potential contribution to the overall cellular phenotype and any potential off-target liabilities.

To further quantify selectivity, a Selectivity Score can be calculated. A simple selectivity score (S) can be defined as the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM) divided by the total number of kinases tested. A lower score indicates higher selectivity.

Experimental Protocol: Luminescence-Based Kinase Assay (Kinase-Glo®)

This protocol outlines the steps for determining the IC50 of a test compound against a specific kinase using the Kinase-Glo® luminescent assay.[2][6][7]

Materials:

  • Recombinant kinase and corresponding substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • ATP

  • Kinase buffer

  • Test compound (Pyrazolo[1,5-a]pyrazine-3-boronic acid) and control inhibitors

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup: a. In each well of the assay plate, add the kinase, substrate, and kinase buffer. b. Add the serially diluted test compound or DMSO (for the no-inhibitor control). c. Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: a. Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase. b. Incubate the plate at 30°C for the optimized reaction time (typically 30-60 minutes).

  • ATP Detection: a. Equilibrate the Kinase-Glo® reagent to room temperature. b. Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction in each well. c. Mix the contents of the wells on a plate shaker for 2 minutes. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: a. Measure the luminescence of each well using a luminometer.

  • Data Analysis: a. The luminescent signal is inversely proportional to kinase activity. b. Normalize the data to the no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.[13][14]

Visualizing Workflows and Pathways

Experimental Workflow for Kinase Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Test Compound (Pyrazolo[1,5-a]pyrazine- 3-boronic acid) D Compound Dilution & Plating A->D B Kinase Panel (e.g., 96 kinases) E Kinase Reaction B->E C Assay Reagents (Kinase-Glo®) C->E D->E F Luminescence Detection E->F G Raw Data (Luminescence) F->G H IC50 Curve Fitting G->H I Selectivity Profile Generation H->I J Results & Interpretation I->J Comparative Analysis

Caption: Workflow for kinase selectivity profiling.

Simplified CDK2/Cyclin A Signaling Pathway

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras MAPK_pathway MAPK Pathway Ras->MAPK_pathway CyclinD Cyclin D MAPK_pathway->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CyclinA Cyclin A E2F->CyclinA CDK2 CDK2 CyclinE->CDK2 CyclinA->CDK2 CDK2->Rb phosphorylates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Inhibitor Pyrazolo[1,5-a]pyrazine- 3-boronic acid Inhibitor->CDK2

Caption: Inhibition of the CDK2/Cyclin A pathway.

Conclusion and Future Directions

The selectivity profiling of kinase inhibitors is a data-rich process that is fundamental to modern drug discovery. As demonstrated with our hypothetical case study of Pyrazolo[1,5-a]pyrazine-3-boronic acid, a systematic approach to experimental design, data acquisition, and interpretation is crucial for understanding a compound's therapeutic potential and potential liabilities. The pyrazolo[1,5-a]pyrazine scaffold represents a promising starting point for the development of novel kinase inhibitors. Future work on this and related scaffolds should focus on iterative rounds of medicinal chemistry informed by comprehensive kinome-wide profiling to further optimize selectivity and potency against desired targets. Ultimately, integrating in vitro profiling data with cellular assays and in vivo models will provide the most complete picture of a compound's pharmacological profile and its potential as a future therapeutic.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. The Journal of Biological Chemistry. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Nature. [Link]

  • Promega Kinase-Glo™ Luminescent Kinase Assay. Turner BioSystems. [Link]

  • Tales from a broad kinome profiler. Laboratory News. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. [Link]

  • What is the role of radioactive labelled ATP in kinase activity assay?. ResearchGate. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors. PubMed. [Link]

  • The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. PubMed. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. [Link]

  • IC50 Determination. edX. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem. [Link]

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  • How the KinomeScan assay works (Courtesy of DiscoveRx).. ResearchGate. [Link]

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